Nickel(II) oxalate dihydrate

描述

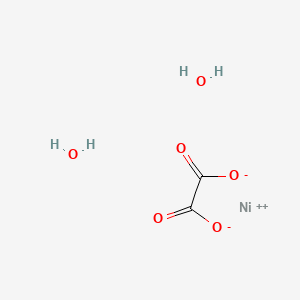

Nickel(II) oxalate dihydrate is a chemical compound with the formula NiC₂O₄·2H₂O. It is composed of nickel ions (Ni²⁺) and oxalate ions (C₂O₄²⁻) along with two molecules of water of crystallization. This compound is known for its distinctive green color and is often used in various scientific and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: Nickel(II) oxalate dihydrate can be synthesized through the reaction of nickel(II) chloride hexahydrate (NiCl₂·6H₂O) with oxalic acid (H₂C₂O₄) in an aqueous solution. The reaction is typically carried out at room temperature and involves the following steps:

Dissolve NiCl₂·6H₂O in distilled water.

Add oxalic acid to the solution gradually while stirring continuously.

Allow the solution to stand undisturbed for several hours to allow the green precipitate of NiC₂O₄·2H₂O to form.

Filter the precipitate and wash it with distilled water to remove any impurities.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process may also include additional purification steps to ensure the final product meets the required specifications for various applications.

化学反应分析

RedOx Reaction with Ethylene Glycol

In acidic medium, ethylene glycol reacts with Ni(NO₃)₂·6H₂O, undergoing oxidation to form oxalate anions (C₂O₄²⁻). The reaction proceeds as:

HOCH₂CH₂OH + 2H₂O → C₂O₄²⁻ + 8e⁻ + 10H⁺

The resultant homopolynuclear coordination compound has the formula NiC₂O₄·2.5H₂O , confirmed by IR spectroscopy and elemental analysis .

Precipitation with Oxalic Acid

Aqueous nickel chloride reacts with oxalic acid under nitrogen atmosphere:

H₂C₂O₄(aq) + NiCl₂(aq) → NiC₂O₄·2H₂O(s) + 2HCl(aq)

This method yields orthorhombic β-NiC₂O₄·2H₂O microcrystals, validated by X-ray diffraction .

Thermal Decomposition

Thermogravimetric (TG) and differential thermal analysis (DTA) reveal a three-stage decomposition process in air:

| Step | Temperature Range (°C) | Process | Mass Loss (%) (Calc./Exp.) | Products |

|---|---|---|---|---|

| I | 20–150 | Loss of lattice water | 4.72 / 6.42 | 0.5H₂O(g) + NiC₂O₄·2H₂O(s) |

| II | 150–260 | Dehydration of coordinated water | 18.75 / 17.89 | 2H₂O(g) + NiC₂O₄(s) |

| III | 260–460 | Anhydrous oxalate decomposition | 37.54 / 36.68 | CO₂(g) + CO(g) + NiO(s) |

Data compiled from TG/DTG/DTA curves .

The final product is nickel oxide (NiO), formed at 460°C with residual mass matching theoretical predictions (61.01% calc. vs. 60.88% exp.) .

Kinetic Analysis of Decomposition

Kinetic parameters for the thermal decomposition of NiC₂O₄·2H₂O were determined using multiple models:

| Model | Activation Energy, Eₐ (kJ/mol) | Frequency Factor, Z (s⁻¹) | Reaction Order, n |

|---|---|---|---|

| Sharp–Wentworth | 98.2 | 1.6 × 10⁸ | 0.9 |

| Freeman-Carroll | 102.4 | 2.1 × 10⁸ | 1.0 |

| Coats-Redfern | 105.7 | 3.4 × 10⁸ | 0.8 |

Kinetic data derived from isothermal and non-isothermal methods .

The decomposition follows first-order kinetics (n ≈ 1), with an average activation energy of 102.1 kJ/mol , consistent with ligand dissociation and lattice restructuring .

Mechanistic Pathway

The decomposition mechanism involves:

科学研究应用

Applications

2.1 Organic Synthesis

Nickel(II) oxalate dihydrate serves as an important intermediate in organic synthesis. It is utilized in the preparation of various nickel complexes which are essential in catalyzing organic reactions. Its ability to form stable coordination compounds makes it valuable for synthesizing pharmaceuticals and agrochemicals .

2.2 Battery Technology

Nickel-based compounds, including this compound, are critical in the development of rechargeable batteries, particularly nickel-metal hydride (NiMH) batteries. Research indicates that nickel oxalate can be synthesized from spent catalysts, providing a sustainable method to produce materials for battery electrodes . The compound's thermal stability and electrochemical properties enhance the performance of battery electrodes, making it a promising candidate in energy storage solutions .

2.3 Catalysis

In catalytic processes, this compound is employed as a precursor for nickel oxide catalysts. These catalysts are effective in various reactions including hydrogenation and oxidation processes. The compound can be thermally decomposed to yield nickel oxide, which exhibits high catalytic activity .

2.4 Nanomaterial Synthesis

Recent studies have explored the use of this compound in synthesizing nanomaterials such as nickel oxide nanorods through hydrothermal methods. These nanomaterials have applications in electronics and sensors due to their unique electrical and optical properties .

Case Studies

Case Study 1: Synthesis of Nickel Oxide Nanorods

A study demonstrated a hydrothermal route to synthesize phase-pure nickel oxide nanorods from this compound. The process involved sonication and subsequent mixing with reduced graphene oxide, resulting in materials suitable for high-capacity anode applications .

Case Study 2: Utilization of Spent Catalysts

Research conducted on utilizing spent Ni/γ-Al₂O₃ catalysts showed that they could be effectively leached to extract nickel ions which were then precipitated as this compound. This approach not only recycles waste materials but also produces high-purity nickel compounds for battery applications .

作用机制

The mechanism by which Nickel(II) oxalate dihydrate exerts its effects depends on the specific application. In general, the compound interacts with biological molecules or chemical substrates through its nickel ion, which can form coordination complexes with various ligands. The molecular targets and pathways involved may vary depending on the context of the application.

相似化合物的比较

Nickel(II) oxalate dihydrate is similar to other nickel oxalate compounds, such as nickel(II) oxalate monohydrate and nickel(II) oxalate tetrahydrate. it is unique in its dihydrate form, which provides specific properties that are useful in certain applications. Other similar compounds include:

Nickel(II) oxalate monohydrate (NiC₂O₄·H₂O)

Nickel(II) oxalate tetrahydrate (NiC₂O₄·4H₂O)

These compounds differ in their water content and crystalline structure, which can affect their physical and chemical properties.

生物活性

Nickel(II) oxalate dihydrate (NiC₂O₄·2H₂O) is a compound of significant interest in various scientific fields, including materials science, pharmacology, and toxicology. This article explores the biological activity of this compound, focusing on its toxicological properties, potential applications, and the mechanisms underlying its biological effects.

- Chemical Formula : NiC₂O₄·2H₂O

- Molecular Weight : 182.76 g/mol

- CAS Number : 6018-94-6

- Solubility : Soluble in acids; insoluble in water .

Toxicological Profile

Nickel compounds, including this compound, have been studied for their toxicological effects. The following table summarizes key toxicological data:

The biological activity of this compound is primarily influenced by its interaction with biological systems. Key mechanisms include:

- Cellular Uptake and Bioavailability : Nickel ions can enter cells through various transport mechanisms. Once inside, they can interfere with cellular processes by generating reactive oxygen species (ROS), leading to oxidative stress and potential cellular damage.

- Kidney Toxicity : this compound is associated with kidney toxicity due to the formation of calcium oxalate crystals, which can lead to kidney stone formation and renal failure .

Applications in Research

This compound has found applications in several research areas:

- Electrochemistry : It has been utilized as a precursor for nickel oxide in batteries. Studies show that this compound nanorods exhibit high capacity and efficiency in lithium-ion batteries due to their unique structural properties .

- Catalysis : The compound undergoes thermal decomposition to form nickel oxide, which is a valuable catalyst in various chemical reactions. This property is advantageous for applications requiring nickel oxide formation .

- Nanotechnology : Its unique crystalline structure allows for the synthesis of nanomaterials that can be used in advanced materials science applications .

A study investigated the electrochemical performance of this compound nanorods attached to reduced graphene oxide (rGO). The findings indicated that this composite material achieved a charge capacity of 933 mAh/g with an efficiency retention of approximately 85% over 100 cycles. The unique features of the nanorods facilitated rapid ion transport, enhancing battery performance significantly .

Case Study 2: Toxicity Assessment

Research assessing the acute oral toxicity of various nickel compounds found that this compound exhibited a wide range of LD50 values, highlighting its relatively low toxicity compared to other nickel compounds. However, it was classified under Category 4 for acute toxicity due to its potential harmful effects upon ingestion .

属性

IUPAC Name |

nickel(2+);oxalate;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.Ni.2H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;2*1H2/q;+2;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYOIRCILMCTHO-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].O.O.[Ni+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4NiO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401319216 | |

| Record name | Nickel, [ethanedioato(2-)-κO1,κO2]-, hydrate (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401319216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117205-02-4, 6018-94-6 | |

| Record name | Nickel, [ethanedioato(2-)-κO1,κO2]-, hydrate (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401319216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydrate nickel oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。